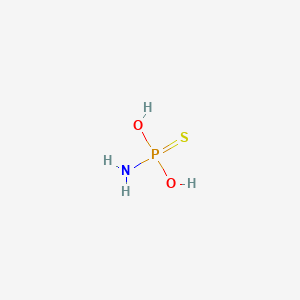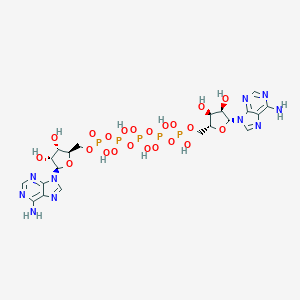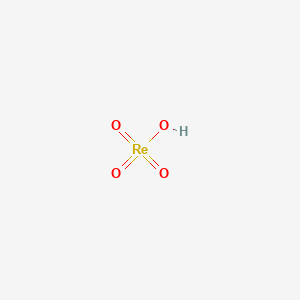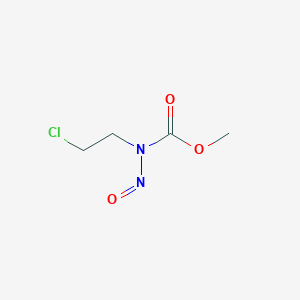
Phosphoramidothioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoramidothioic acid is a chemical compound that is widely used in scientific research. It is a phosphorus-containing compound that has a sulfur atom attached to it. The compound is also known as thiophosphoric acid or thiophosphoric acid amide. Phosphoramidothioic acid is used in many different applications, including as a catalyst in chemical reactions, as a reagent in organic synthesis, and as a building block for more complex molecules. In
Wirkmechanismus
Phosphoramidothioic acid works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This results in an accumulation of acetylcholine in the nervous system, leading to overstimulation of the nervous system and ultimately paralysis.
Biochemische Und Physiologische Effekte
Phosphoramidothioic acid has a number of biochemical and physiological effects. It can cause muscle weakness, tremors, convulsions, respiratory failure, and even death. It is also a potent inhibitor of acetylcholinesterase, which can lead to overstimulation of the nervous system and ultimately paralysis.
Vorteile Und Einschränkungen Für Laborexperimente
Phosphoramidothioic acid has a number of advantages and limitations for lab experiments. It is a versatile compound that can be used in many different applications. However, it is also highly toxic and must be handled with care. It can also be difficult to synthesize and purify, which can limit its use in some applications.
Zukünftige Richtungen
There are many future directions for research on phosphoramidothioic acid. One area of research could be the development of new synthesis methods that are more efficient and cost-effective. Another area of research could be the development of new applications for phosphoramidothioic acid, such as in the production of new drugs or in the development of new materials. Finally, research could be done on the safety and toxicity of phosphoramidothioic acid, with the goal of developing safer and more effective ways to handle and use the compound.
Synthesemethoden
Phosphoramidothioic acid can be synthesized by the reaction of phosphorus pentachloride with thiourea. The reaction produces phosphorus oxychloride and ammonium chloride as byproducts. The phosphorus oxychloride is then treated with water to produce phosphoric acid and hydrogen chloride. The phosphoric acid is then treated with ammonia to produce phosphoramidic acid, which is then treated with hydrogen sulfide to produce phosphoramidothioic acid.
Wissenschaftliche Forschungsanwendungen
Phosphoramidothioic acid is used in many different scientific research applications. It is used as a catalyst in chemical reactions, as a reagent in organic synthesis, and as a building block for more complex molecules. Phosphoramidothioic acid is also used in the production of pesticides, herbicides, and fungicides.
Eigenschaften
CAS-Nummer |
13847-10-4 |
|---|---|
Produktname |
Phosphoramidothioic acid |
Molekularformel |
H4NO2PS |
Molekulargewicht |
113.08 g/mol |
InChI |
InChI=1S/H4NO2PS/c1-4(2,3)5/h(H4,1,2,3,5) |
InChI-Schlüssel |
RJBIAAZJODIFHR-UHFFFAOYSA-N |
Isomerische SMILES |
NP(=O)(O)S |
SMILES |
NP(=S)(O)O |
Kanonische SMILES |
NP(=S)(O)O |
Andere CAS-Nummern |
13847-10-4 |
Synonyme |
phosphoramidothioic acid phosphoramidothioic acid, diammonium salt phosphoramidothiolate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















